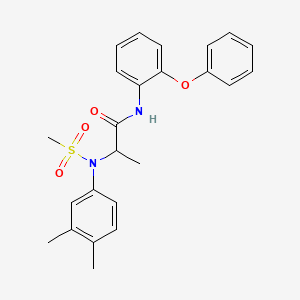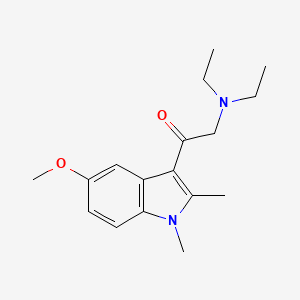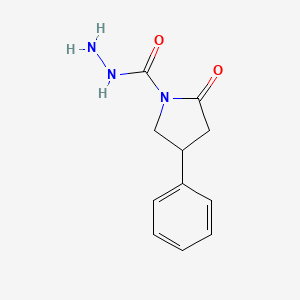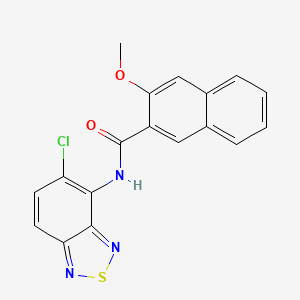![molecular formula C21H24N2O3 B12483697 5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid](/img/structure/B12483697.png)
5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid is a complex organic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin in the presence of a base.
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced via a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the phenylamino group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar intercalating properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar mechanism of action.
Uniqueness
5-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-5-oxopentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group and the pentanoic acid side chain enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
5-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H24N2O3/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)20(24)12-7-13-21(25)26/h2-6,8-11,15,18,22H,7,12-14H2,1H3,(H,25,26) |
Clave InChI |
CUEHZWIHVOULOR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC=CC=C2N1C(=O)CCCC(=O)O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483624.png)
![N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12483625.png)
![Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483627.png)

![2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12483645.png)
![3-(benzyloxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12483647.png)




![3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483683.png)
![N-ethyl-2-[(2-methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12483688.png)

